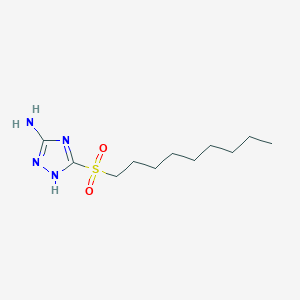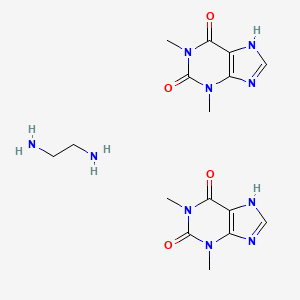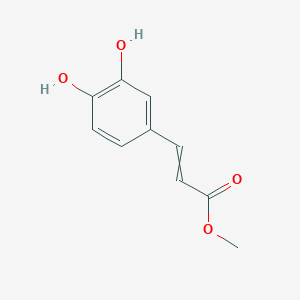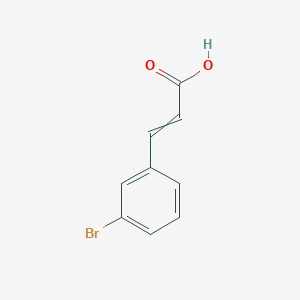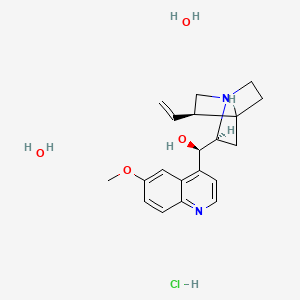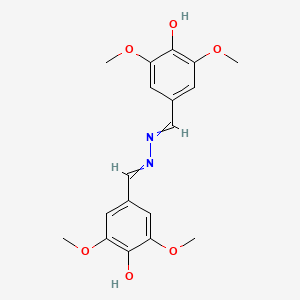
Levobupivacaine
説明
Levobupivacaine is a sodium channel blocker used as a long-acting local anaesthetic for epidural anesthesia . It is the S-enantiomer of bupivacaine, with efficacy similar to that of bupivacaine but with a reduced risk of cardiotoxicity .
Synthesis Analysis
The synthesis process of levobupivacaine hydrochloride has been optimized and improved . The process starts with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes L-(–)-dibenzoyl tartaric acid for chiral separation. Then, through substitution and a salting reaction, levobupivacaine hydrochloride is obtained with high purity .Molecular Structure Analysis
The molecular structure of levobupivacaine has been confirmed using nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis . The crystal structure of the final product was determined through differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of levobupivacaine include chiral separation, substitution, and a salting reaction . The risk of the substitution reaction was evaluated using a reaction calorimeter and accelerating rate calorimetry (ARC) .Physical And Chemical Properties Analysis
Levobupivacaine has a molecular weight of 288.43 g/mol . It is a lipid-soluble highly potent local anesthetic with a pKa of 8.1, which is similar to that of the racemic bupivacaine . It is soluble in DMSO up to 10 mM .科学的研究の応用
Regional Anesthesia
Levobupivacaine is commonly used for regional anesthesia. It exerts its effects by reversibly blocking neuronal sodium channels in a time-dependent and voltage-gated manner. This blockade inhibits the propagation of sensory and nociceptive nerve signals to the central nervous system, resulting in analgesia and anesthesia. Clinical studies have demonstrated that epidural Levobupivacaine produces sensory and motor blocks similar to those of bupivacaine during surgery .
Neuraxial Anesthesia
Neuraxial anesthesia involves administering anesthetic agents near the spinal cord or nerve roots. Levobupivacaine is effective for epidural and intrathecal anesthesia. Its safety profile is advantageous, with a reduced risk of central nervous system and cardiac toxicity compared to racemic bupivacaine . Clinically, the duration and quality of sensory nerve blockade with Levobupivacaine are equivalent to bupivacaine.
Labor and Delivery
Levobupivacaine is sometimes used for epidural anesthesia during labor and delivery. Its safety profile and clinical potency make it a viable option for pain management during childbirth.
作用機序
Target of Action
Levobupivacaine, an amino-amide local anesthetic drug, primarily targets the neuronal sodium channels . These channels play a crucial role in the generation and conduction of nerve impulses .
Mode of Action
Levobupivacaine exerts its effects by causing a reversible blockade of open neuronal sodium channels . Specifically, it binds to the intracellular part of the sodium channel, interfering with its opening and preventing the sodium influx required for depolarization . This action increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential .
Biochemical Pathways
Levobupivacaine has been found to inhibit the PI3K/Akt/mTOR signaling pathway . This pathway is involved in controlling cell survival, proliferation, and growth . By suppressing this pathway, levobupivacaine may inhibit cancer cell proliferation and stimulate them towards cell death .
Pharmacokinetics
Levobupivacaine shares similar pharmacokinetic properties with bupivacaine. Both are extensively metabolized in the liver and excreted in the urine and feces . More than 97% of levobupivacaine is bound to plasma proteins, such as albumin and α1-glycoprotein .
Result of Action
The inhibition of sodium channels by levobupivacaine results in the blockade of nerve impulses, leading to local anesthesia and analgesia . In the context of cancer cells, levobupivacaine has been shown to inhibit proliferation and promote apoptosis .
Action Environment
The action of levobupivacaine can be influenced by various environmental factors. For instance, it has been found that subclinical doses of levobupivacaine cause net vasoconstriction when injected intradermally . Additionally, levobupivacaine is generally well-tolerated, but dose adjustment is important in certain populations such as pediatrics and the elderly .
将来の方向性
Levobupivacaine is being explored for use in regional blockades in orthopedics and traumatology in children . New strategies incorporating high concentrations of levobupivacaine in drug delivery carriers are being developed to decrease opioid consumption and provide sustained pain relief following musculoskeletal surgery .
特性
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048496 | |
| Record name | Levobupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.77e-02 g/L | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics such as Levobupivacaine block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Specifically, the drug binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. | |
| Record name | Levobupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Levobupivacaine | |
CAS RN |
27262-47-1 | |
| Record name | (-)-Bupivacaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27262-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Levobupivacaine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levobupivacaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01002 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Levobupivacaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-Bupivacaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEVOBUPIVACAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5H73K9U3W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Levobupivacaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is levobupivacaine and how does it work?
A1: Levobupivacaine is the S(−)-enantiomer of bupivacaine, a long-acting local anesthetic belonging to the amino-amide group. [] Like other local anesthetics, levobupivacaine works by reversibly blocking the generation and conduction of nerve impulses, primarily by binding to voltage-gated sodium channels on nerve cell membranes. [, ] This effectively prevents the transmission of pain signals to the brain.
Q2: What are the advantages of levobupivacaine over bupivacaine?
A3: Levobupivacaine has been shown to possess a more favorable safety profile compared to bupivacaine, specifically demonstrating less toxicity to the cardiovascular and central nervous systems. [, , ] This difference is attributed to the fact that levobupivacaine is a single enantiomer, while bupivacaine is a racemic mixture. The R(+)-enantiomer of bupivacaine is believed to be responsible for its higher toxicity. [, , ]
Q3: What is the evidence for the reduced cardiotoxicity of levobupivacaine?
A4: Animal studies, particularly in sheep, have shown that levobupivacaine induces fewer and less severe cardiac arrhythmias compared to bupivacaine at doses that produce similar levels of central nervous system effects. [, ] This suggests a greater margin of safety for levobupivacaine in clinical practice.
Q4: How is levobupivacaine metabolized and eliminated?
A5: Similar to bupivacaine, levobupivacaine is primarily metabolized in the liver by CYP3A4 enzymes. [] It is then excreted primarily in the urine, mainly as metabolites. []
Q5: What are the common routes of administration for levobupivacaine?
A6: Levobupivacaine is commonly administered via epidural or intrathecal routes for labor analgesia [, , , ], and post-operative pain management following lower limb surgeries. [, , , ] It is also used for peripheral nerve blocks, such as the sciatic nerve block [, ] and brachial plexus block. [, , ]
Q6: What are the advantages of adding adjuvants to levobupivacaine for regional anesthesia?
A7: Adding adjuvants like opioids (fentanyl, morphine) [, , , ] or α2-agonists (clonidine, dexmedetomidine) [, , , ] to levobupivacaine can enhance its analgesic effects, potentially prolonging the duration of analgesia and reducing the need for rescue analgesia.
Q7: Is there a difference in efficacy between levobupivacaine and ropivacaine for caudal anesthesia in children?
A8: A study comparing minimum local analgesic concentrations found no significant difference in the ED50 for caudal levobupivacaine and ropivacaine in children receiving sevoflurane. [] This suggests that both agents have similar potency for this type of block.
Q8: Are there any concerns regarding the use of levobupivacaine with sodium bicarbonate?
A9: While sodium bicarbonate is sometimes added to local anesthetics to potentially accelerate the onset of the block [], there are reports of precipitation occurring when mixing sodium bicarbonate with levobupivacaine. [] This highlights the importance of consulting the manufacturer’s instructions and considering the potential for incompatibility when mixing medications.
Q9: What are the potential benefits of using levobupivacaine in diabetic patients with painful neuropathy?
A10: Research suggests that levobupivacaine may have a role in managing neuropathic pain. Studies in diabetic rats have demonstrated that both systemic and local administration of levobupivacaine can produce significant antihyperalgesic and antiallodynic effects. []
Q10: How does levobupivacaine affect wound healing?
A11: Research on the effect of levobupivacaine on wound healing shows mixed results. While some studies in rats indicate that levobupivacaine may initially enhance wound healing [], other research suggests a potential for delayed healing with higher concentrations of the drug. [] More research is needed to fully understand these effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



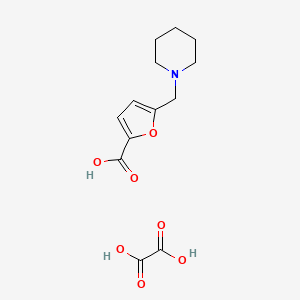
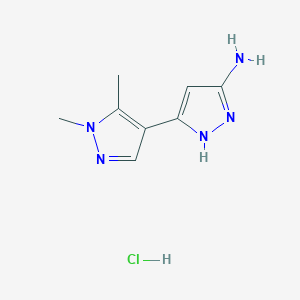
![N-[(1-methylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812693.png)


![N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B7812705.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine;hydrochloride](/img/structure/B7812722.png)
